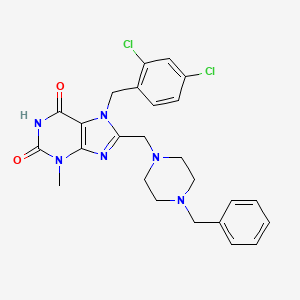
N-((tetrahydrofuran-2-yl)methyl)-2-(m-tolyl)-4-tosyloxazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((tetrahydrofuran-2-yl)methyl)-2-(m-tolyl)-4-tosyloxazol-5-amine, also known as THF-Tol-OTs, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields such as medicinal chemistry and biochemistry.
Mecanismo De Acción
The mechanism of action of N-((tetrahydrofuran-2-yl)methyl)-2-(m-tolyl)-4-tosyloxazol-5-amine involves the inhibition of enzymes such as tyrosine kinases by binding to their active sites. This results in the disruption of the normal cellular signaling pathways, leading to the inhibition of cell growth and proliferation. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells, further highlighting its potential as an anti-cancer agent.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and anti-inflammatory and anti-cancer properties. It has also been shown to have low toxicity, making it a promising candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-((tetrahydrofuran-2-yl)methyl)-2-(m-tolyl)-4-tosyloxazol-5-amine is its potent inhibitory activity against enzymes such as tyrosine kinases, making it a valuable tool for studying the role of these enzymes in various cellular processes. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of N-((tetrahydrofuran-2-yl)methyl)-2-(m-tolyl)-4-tosyloxazol-5-amine, including the development of more efficient synthesis methods, the exploration of its potential applications in other fields such as materials science, and the investigation of its mechanism of action in greater detail. Additionally, further studies are needed to determine the optimal conditions for the use of this compound in various experimental settings, as well as its potential as a therapeutic agent for the treatment of various diseases.
In conclusion, this compound is a promising compound with potential applications in various fields such as medicinal chemistry and biochemistry. Its potent inhibitory activity against enzymes such as tyrosine kinases, anti-inflammatory and anti-cancer properties, and low toxicity make it a valuable tool for studying cellular processes and a potential candidate for the development of new drugs for the treatment of various diseases.
Métodos De Síntesis
The synthesis of N-((tetrahydrofuran-2-yl)methyl)-2-(m-tolyl)-4-tosyloxazol-5-amine involves the reaction of 2-(m-tolyl)-4-tosyloxazol-5-amine with tetrahydrofuran-2-carboxaldehyde in the presence of a catalyst such as triethylamine. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of this compound in good yield and purity.
Aplicaciones Científicas De Investigación
N-((tetrahydrofuran-2-yl)methyl)-2-(m-tolyl)-4-tosyloxazol-5-amine has been studied extensively for its potential applications in medicinal chemistry and biochemistry. It has been found to exhibit potent inhibitory activity against various enzymes such as tyrosine kinases, which are involved in the regulation of cell growth and proliferation. This compound has also been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs for the treatment of various diseases.
Propiedades
IUPAC Name |
2-(3-methylphenyl)-4-(4-methylphenyl)sulfonyl-N-(oxolan-2-ylmethyl)-1,3-oxazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4S/c1-15-8-10-19(11-9-15)29(25,26)22-21(23-14-18-7-4-12-27-18)28-20(24-22)17-6-3-5-16(2)13-17/h3,5-6,8-11,13,18,23H,4,7,12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJINKGPHTNBYNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC(=C3)C)NCC4CCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2784777.png)
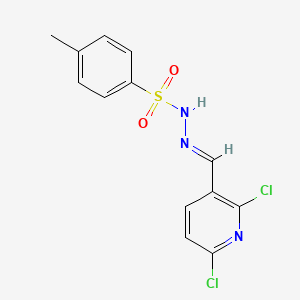

![Ethyl 2-cyano-2-methyl-2-[(trimethylsilyl)oxy]acetate](/img/structure/B2784784.png)
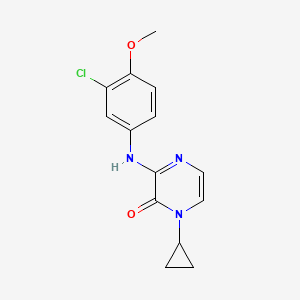
![3-((1-(4'-Fluoro-[1,1'-biphenyl]-4-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione](/img/structure/B2784788.png)
![2-[(1S,2S)-2-Benzylcyclopropyl]ethanol](/img/structure/B2784791.png)
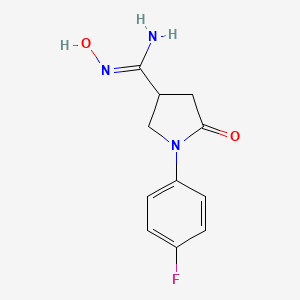
![(1R,5S)-N-cyclopentyl-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B2784793.png)
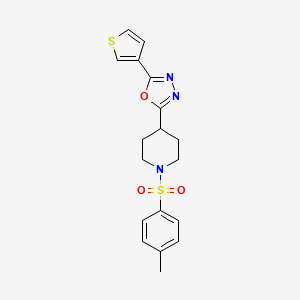
![[(Cyanomethyl)(phenyl)carbamoyl]methyl 2-{[(4-fluorophenyl)methyl]sulfanyl}acetate](/img/structure/B2784795.png)
![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(pyrimidin-2-ylthio)acetamide](/img/structure/B2784797.png)
![3-Amino-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one hydrochloride](/img/structure/B2784799.png)
